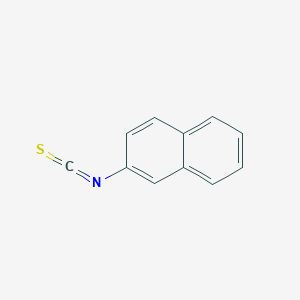

2-Isothiocyanatonaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMXPNYHPHIDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876634 | |

| Record name | 2-ISOTHIOCYANONAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1636-33-5 | |

| Record name | 2-Naphthylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ISOTHIOCYANONAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NAPHTHYLISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2LP7A9XG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Isothiocyanatonaphthalene and Its Advanced Derivatives

Transition-Metal-Catalyzed and Oxidative Coupling Approaches

Transition-metal catalysis offers powerful tools for the construction of carbon-sulfur (C–S) and carbon-nitrogen (C–N) bonds, which are central to the chemistry of 2-isothiocyanatonaphthalene. sioc-journal.cn These methods facilitate the synthesis of complex heterocyclic systems from relatively simple precursors under controlled conditions. mdpi.commdpi.com

Cross-dehydrogenative coupling (CDC) represents a highly atom-economical strategy for forming chemical bonds, as it involves the direct coupling of two C–H, or C–H and X–H (where X is a heteroatom), bonds, typically with the loss of only a hydrogen molecule. mdpi.comrsc.org This approach avoids the need for pre-functionalized starting materials. mdpi.com

In the context of this compound derivatives, CDC has been employed for the regioselective formation of C–S bonds. nih.govresearchgate.net An efficient protocol for synthesizing naphtho[2,1-d]thiazol-2-amines involves the direct coupling of 2-isothiocyanatonaphthalenes with various amines. sciengine.com This transformation, which can be promoted by visible-light photoredox catalysis, achieves a C(sp²)–H/S–H cross-dehydrogenative coupling, forming new C–N and C–S bonds in a single step. sciengine.com While traditional C–S bond formation often relies on metal-catalyzed cross-coupling of aryl halides with thiols, the CDC method offers a more direct and efficient alternative. sciengine.com The development of such strategies is significant, though challenges such as the potential for over-oxidation of sulfur-containing compounds must be managed. sciengine.com

| Reactant 1 | Reactant 2 (Amine) | Catalyst/Conditions | Oxidant | Product | Yield | Ref |

| This compound | Cyclohexylamine | Eosin Y, Blue LED | O₂ | N-cyclohexylnaphtho[2,1-d]thiazol-2-amine | 95% | sciengine.com |

| This compound | n-Butylamine | Eosin Y, Blue LED | O₂ | N-(n-butyl)naphtho[2,1-d]thiazol-2-amine | 92% | sciengine.com |

| This compound | Benzylamine | Eosin Y, Blue LED | O₂ | N-benzylnaphtho[2,1-d]thiazol-2-amine | 85% | sciengine.com |

| This compound | Pyrrolidine | Eosin Y, Blue LED | O₂ | 2-(pyrrolidin-1-yl)naphtho[2,1-d]thiazole | 89% | sciengine.com |

The intramolecular formation of a C–S bond is a key strategy for synthesizing fused heterocyclic systems from precursors derived from this compound. A common approach involves the cyclization of N-aryl thioureas, which can be readily prepared from the reaction of an amine with an isothiocyanate. sciengine.com

Copper-catalyzed intramolecular C–S bond formation has proven effective for this type of transformation. For instance, the cyclization of ortho-bromothioanilides can be achieved using a catalyst system of copper(I) iodide (CuI) and 1,10-phenanthroline. mdpi.com This general strategy has been applied to the synthesis of various 2-substituted benzothiazoles and related fused systems. mdpi.com Another approach involves an electrochemical, oxidant-free intramolecular dehydrogenative C–S cross-coupling to produce benzothiazoles from N-aryl thioamides. rsc.org Furthermore, transition-metal-free conditions using cesium carbonate (Cs₂CO₃) have been developed to promote C–S bond formation in the synthesis of benzo[d]imidazo[2,1-b]thiazole derivatives from o-bromoaryl isothiocyanates. nih.gov

| Precursor Type | Catalyst System | Conditions | Product Class | Ref |

| N-(2-bromophenyl)thioureas | CuI / 1,10-phenanthroline, Cs₂CO₃ | DME, Heat | Benzothiazoles | mdpi.com |

| N-Aryl Thioamides | Electrochemical | Undivided cell, Base | Benzothiazoles | rsc.org |

| 2-Alkynylaryl Isothiocyanates | AgOTf / Selectfluor | CH₂Cl₂ | N-trifluoromethyl indoles | rsc.org |

| o-Bromoaryl Isothiocyanates | Cs₂CO₃ (Metal-free) | Heat | Benzo[d]imidazo[2,1-b]thiazoles | nih.gov |

Cascade reactions, also known as tandem or domino reactions, allow for the construction of complex molecules from simple starting materials in a single operation, which enhances synthetic efficiency by minimizing purification steps and reducing waste. Several cascade protocols involving isothiocyanates have been developed to rapidly assemble diverse heterocyclic scaffolds. rsc.org

A copper-catalyzed three-component cascade annulation using alkynes, isothiocyanates, and diaryliodonium salts provides access to a variety of highly functionalized quinolines with excellent regioselectivity. nih.gov Another powerful strategy is the visible-light-enabled radical cascade arylation/cyclization of fluorinated imidoyl isothiocyanates to produce highly functionalized quinazolines under metal-free conditions. researchgate.net Transition-metal-catalyzed cascade reactions can also be used, for example, in the cyclization of 2-haloanilines with isothiocyanates to form 2-aminobenzothiazole (B30445) derivatives. sciengine.comacs.org These cascade processes often involve the formation of multiple C–S and C–N bonds in one pot, demonstrating high synthetic utility. researchgate.net

| Reaction Type | Reactants | Catalyst | Key Steps | Product Class | Ref |

| Cascade Annulation | Alkynes, Isothiocyanates, Diaryliodonium Salts | Copper | Annulation/Cyclization | Quinolines | nih.gov |

| Tandem Cyclization | 2-Iodobenzenamine, Isothiocyanate | Copper(I) | Condensation/Intramolecular C–S Coupling | 2-Aminobenzothiazoles | acs.org |

| Radical Cascade | Fluorinated Imidoyl Isothiocyanates, Aryl compounds | Visible Light (Metal-free) | Arylation/Cyclization | Quinazolines | researchgate.net |

| Tandem Cyclization | 2H-Azirines, o-Bromoaryl Isothiocyanates | Cs₂CO₃ (Metal-free) | C–S Bond Formation/Cyclization | Benzo[d]imidazo[2,1-b]thiazoles | nih.gov |

Visible-Light Photoredox Catalysis in Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis. beilstein-journals.org This methodology uses light energy to drive chemical reactions, often under mild, room-temperature conditions, and can enable transformations that are difficult to achieve with traditional thermal methods. Organic dyes are frequently used as cost-effective and environmentally friendly alternatives to transition-metal photocatalysts. beilstein-journals.org

Organic dyes like Eosin Y and Rose Bengal have been successfully employed as photoredox catalysts for the synthesis and derivatization of isothiocyanates. organic-chemistry.orgresearchgate.net A notable example is the Eosin Y-catalyzed synthesis of naphtho[2,1-d]thiazol-2-amines from 2-isothiocyanatonaphthalenes and amines. sciengine.com In this process, Eosin Y absorbs visible light (e.g., from a blue LED) and initiates a single-electron transfer (SET) process, leading to the desired cross-dehydrogenative coupling. sciengine.com

The general applicability of this method is broad, with studies showing the synthesis of various aliphatic and aromatic isothiocyanates from primary amines and carbon disulfide using photocatalysts like Rose Bengal. organic-chemistry.org These reactions are valued for their mild conditions, broad substrate scope, and operational simplicity. organic-chemistry.orgresearchgate.net The photocatalytic approach can generate radical intermediates that participate in nucleophilic additions to the electron-deficient carbon of the isothiocyanate group, enabling the formation of advanced derivatives. acs.orgnih.gov

A key advantage of many visible-light photoredox reactions is the ability to use molecular oxygen (O₂) from the air as the terminal oxidant. beilstein-journals.org This makes the process significantly greener and more sustainable compared to methods that rely on stoichiometric, and often toxic, chemical oxidants. rsc.orgsemanticscholar.org

Metal-Free and Sustainable Synthesis Routes

In the quest for environmentally benign and economically viable synthetic protocols, several metal-free approaches for the synthesis of isothiocyanates and their derivatives have emerged. These methods prioritize the use of readily available, less toxic reagents and catalysts.

Iodine-Catalyzed Oxidative Cyclizations

Molecular iodine has been established as an effective catalyst for various oxidative cyclization reactions. researchgate.netrsc.org It serves as a mild and efficient redox catalyst, facilitating electron transfer in numerous organic transformations. researchgate.net In the context of isothiocyanate-derived compounds, iodine catalysis has been successfully employed for the synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines. acs.org This methodology involves an in situ formation of a benzothiourea intermediate, which then undergoes an intramolecular cross-dehydrogenative coupling of a C(sp²)–H bond and a S–H bond. acs.org The process utilizes molecular oxygen as a green oxidant, with water as the only byproduct, thereby avoiding the need for hazardous oxidants and expensive transition-metal catalysts. acs.org

A similar strategy has been extended to the synthesis of 2-aminobenzothiazoles, 2-aminonaphtho[2,1-d]thiazoles, and 2-aminonaphtho[1,2-d]thiazoles from cyclohexanones and thioureas, using catalytic iodine and molecular oxygen. acs.org These reactions highlight the versatility of iodine in promoting the formation of complex heterocyclic systems under mild, metal-free conditions. acs.org

Elemental Sulfur-Mediated Isothiocyanate Generation

Elemental sulfur has gained prominence as an atom-efficient and odorless sulfur source for the synthesis of isothiocyanates, offering a safer alternative to toxic reagents like thiophosgene (B130339) or carbon disulfide. researchgate.netmdpi.com One notable method involves the reaction of isocyanides with elemental sulfur, catalyzed by an amine base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to produce isothiocyanates. semanticscholar.org This catalytic approach has been optimized for sustainability, utilizing benign solvents like Cyrene™ or γ-butyrolactone (GBL) at moderate temperatures. semanticscholar.org

The proposed mechanism suggests that the amine base activates the elemental sulfur, which then reacts with the isocyanide. semanticscholar.org When tertiary amines are used as catalysts, the reaction stops at the isothiocyanate stage. semanticscholar.org This method has proven versatile, with numerous isocyanides being successfully converted to their corresponding isothiocyanates in moderate to high yields. semanticscholar.org For instance, the reaction of 2-isocyanonaphthalene with elemental sulfur in the presence of DBU yields this compound. researchgate.net

Multicomponent Reaction Development

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step, are powerful tools for rapidly generating molecular complexity and diversity. mdpi.comnih.govpreprints.org They are highly valued in medicinal chemistry and drug discovery for their efficiency and atom economy. taylorfrancis.com

A significant development in this area is the three-component reaction of 2-isocyanonaphthalenes, elemental sulfur, and amines to construct naphtho[2,1-d]thiazol-2-amines. chemrxiv.orgresearchgate.net This visible-light-induced strategy proceeds without the need for an external photocatalyst. chemrxiv.orgresearchgate.net The reaction pathway is believed to involve the initial formation of this compound from the reaction of 2-isocyanonaphthalene with DBU-activated elemental sulfur. researchgate.net This is followed by a nucleophilic attack of the amine on the isothiocyanate to form a thiourea (B124793) intermediate. researchgate.net Subsequent visible-light-promoted photoexcitation and cyclization lead to the final product. chemrxiv.orgresearchgate.net This method offers a mild and efficient route to a range of N-substituted naphtho[2,1-d]thiazol-2-amines. researchgate.netresearchgate.net

Strategic Implementation of this compound as a Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex and biologically relevant molecules, particularly fused heterocyclic systems.

Precursor in Naphtho[2,1-d]thiazol-2-amine Synthesis

This compound is a key precursor in the synthesis of naphtho[2,1-d]thiazol-2-amines. sciengine.com These compounds are of interest due to their structural similarity to 2-aminobenzothiazoles, which are known to possess a wide range of biological activities. sciengine.comresearchgate.net

An efficient and environmentally friendly protocol for the synthesis of naphtho[2,1-d]thiazol-2-amines involves the visible-light photoredox-catalyzed cross-dehydrogenative coupling of 2-isothiocyanatonaphthalenes with various amines. sciengine.com This reaction forms new C–N and C–S bonds in a single step, utilizing molecular oxygen as the oxidant and dimethyl sulfoxide (B87167) (DMSO) as the solvent at room temperature. sciengine.com The method demonstrates good tolerance for a diversity of amines, providing the corresponding oxidative cyclization products in good to excellent yields. sciengine.com

Another approach involves a visible-light-initiated cascade reaction of 2-isothiocyanatonaphthalenes and amines under additive- and external photocatalyst-free conditions, using ambient dioxygen as the sole oxidant. researchgate.net This regioselective method also yields N-substituted naphtho[2,1-d]thiazol-2-amines in good to excellent yields. researchgate.net

Role in Complex Pharmaceutical Molecule Synthesis

While direct examples of this compound being incorporated into a specific, named pharmaceutical drug in the provided search results are not explicitly detailed, its role as a precursor to scaffolds found in medicinally relevant molecules is evident. The isothiocyanate group is a versatile functional handle that readily reacts with nucleophiles, making it a valuable tool in the construction of diverse molecular frameworks. mdpi.com The synthesis of complex, multi-ring molecules, often found in natural products with potential as pharmaceuticals, relies on robust and controllable synthetic methods. mit.edu

The development of synthetic cascades, where multiple bond-forming events occur in a single pot, is crucial for the efficient synthesis of complex drug structures. mdpi.com The ability to use intermediates like this compound in multicomponent reactions and cascade sequences to build up complex heterocyclic systems like naphtho[2,1-d]thiazol-2-amines demonstrates its strategic importance. chemrxiv.orgsciengine.com Furthermore, the isothiocyanate moiety itself has been explored for its potential in medicinal chemistry, for instance, as a covalent warhead for labeling protein residues. mdpi.com The methodologies developed for the synthesis and derivatization of this compound contribute to the broader toolkit available for the discovery and synthesis of new pharmaceutical agents. nih.gov

Reaction Mechanisms and Mechanistic Elucidation of 2 Isothiocyanatonaphthalene Transformations

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry has become an indispensable tool for exploring the intricate details of reaction mechanisms that are often difficult to observe experimentally. Theoretical models allow for the examination of reaction energy profiles, the characterization of transient species, and the prediction of reaction outcomes.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is widely applied to predict the geometries and energies of reactants, products, intermediates, and transition states in chemical reactions involving 2-isothiocyanatonaphthalene. By calculating these energies, a detailed potential energy surface for the reaction can be constructed, revealing the most likely pathway.

DFT calculations can provide critical data on reaction energetics, such as activation energies and reaction enthalpies, which helps in understanding reaction feasibility and kinetics. rsc.org For instance, in reactions where this compound acts as an electrophile, DFT can be used to calculate Fukui indices to predict the most probable sites for nucleophilic attack on the naphthalene (B1677914) ring system. Furthermore, these calculations can model the structure of unstable intermediates, providing insights into their role in the reaction mechanism. The influence of solvents on the reaction can also be simulated, helping to optimize reaction conditions by understanding how different solvent environments affect the stability of intermediates and transition states.

Table 1: Application of DFT in Analyzing this compound Reactions

| Computational Task | Information Gained | Relevance to Mechanism |

| Geometry Optimization | Provides the lowest energy structures of reactants, intermediates, and products. | Determines the stable conformations of molecules involved in the reaction. |

| Frequency Calculation | Confirms structures as minima (no imaginary frequencies) or transition states (one imaginary frequency). | Verifies the nature of stationary points on the potential energy surface. |

| Transition State Search | Locates the highest energy point along the reaction coordinate (the transition state). | Identifies the structure of the activated complex and calculates the activation energy barrier. ucsb.edu |

| Reaction Path Following | Traces the minimum energy path connecting reactants, transition state, and products. | Confirms that a located transition state correctly connects the intended reactant and product. |

| Solvent Modeling | Simulates the effect of the solvent on the energies of species. | Predicts how the reaction pathway and energetics might change in different solvent environments. |

Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. uobasrah.edu.iqlibretexts.org Several transformations involving this compound are understood to proceed via radical intermediates.

A notable example is the visible-light-initiated cascade reaction of 2-isothiocyanatonaphthalenes with amines to form N-substituted naphtho[2,1-d]thiazol-2-amines. researchgate.netsciengine.com This process can occur without an external photocatalyst. The proposed mechanism suggests that under visible light, an electron transfer occurs from the amine to the this compound, generating an amine radical cation and a this compound radical anion. Subsequent steps involve deprotonation and cyclization, driven by the radical nature of the intermediates, ultimately leading to the formation of the C-S and C-N bonds in the final product. sciengine.com The generation of radical species, such as heteroatom radicals, and their subsequent addition to the isothiocyanate group to form an imidoyl radical is a key step in many such cyclization reactions. beilstein-journals.org

The initiation step typically involves the formation of the initial radical species, often facilitated by light or heat. libretexts.org The propagation phase consists of a series of steps where a radical reacts with a stable molecule to produce a new radical, continuing the chain. uobasrah.edu.iq Termination occurs when two radicals combine to form a stable, non-radical product. libretexts.org

The transition state is a critical, fleeting configuration along the reaction coordinate that represents the highest potential energy barrier between reactants and products. wikipedia.org Its structure cannot be isolated experimentally, making computational characterization essential. Using methods like DFT, the geometry of the transition state can be optimized. A key feature of a correctly identified transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion of atoms along the reaction coordinate leading from reactant to product. ucsb.edu

Analyzing the geometry of the transition state for a this compound reaction reveals which bonds are breaking and which are forming at the peak of the energy barrier. For example, in a nucleophilic addition to the isothiocyanate carbon, the transition state would show the partial formation of the new bond with the nucleophile and the partial breaking of the C=N or C=S double bond. Synchronous transit-guided quasi-Newton (STQN) methods are often employed to generate an initial guess for the transition state structure by interpolating between the reactant and product structures. ucsb.edu The insights gained from this analysis are fundamental to understanding the factors that control the reaction rate and selectivity.

Experimental Mechanistic Investigations

While computational methods provide theoretical models, experimental studies are necessary to validate these models and provide tangible evidence for the proposed mechanisms. Techniques such as kinetic analysis and isotope labeling are cornerstones of experimental mechanistic chemistry.

Kinetic studies measure the rate of a chemical reaction and how it is influenced by the concentration of reactants, catalysts, and other species. doubtnut.com The outcome of these studies is the experimental rate law, an equation that mathematically describes the dependency of the reaction rate on these concentrations.

For a hypothetical reaction of this compound (A) with a nucleophile (B) to form a product (C), the rate law might take the form: Rate = k[A]x[B]y

Here, 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to reactants A and B, respectively. These orders are determined by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate. doubtnut.com The reaction orders indicate which reactants are involved in the rate-determining step, the slowest step in the multi-step reaction mechanism. nih.gov For example, if a reaction is found to be first order in this compound and zero order in the nucleophile, it suggests that the rate-determining step involves only the this compound molecule, perhaps undergoing a unimolecular rearrangement or decomposition before the nucleophile is involved.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound (A)

| Experiment | Initial [A] (mol/L) | Initial [B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻³ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 8.0 x 10⁻³ |

Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction. wikipedia.org By replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D), one can track the position of the labeled atom in the products. This provides definitive evidence for which bonds are broken and which are formed during the reaction. slideshare.net

For instance, in studying the mechanism of a cyclization reaction where a part of the this compound molecule interacts with another functional group, specific carbon or nitrogen atoms can be isotopically labeled. Analysis of the final product using techniques like mass spectrometry or NMR spectroscopy reveals the new location of the labeled atom. If a reaction involves the cleavage of a specific C-H bond, substituting the hydrogen with deuterium (B1214612) (a kinetic isotope effect study) can significantly alter the reaction rate. A slower rate with the deuterated compound confirms that the C-H bond is indeed broken in the rate-determining step of the reaction. acs.org This method provides unambiguous evidence for specific bond cleavage events, which is crucial for confirming or refuting a proposed reaction mechanism. wikipedia.orgslideshare.net

Spectroscopic Detection and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms for transformations involving this compound is critically dependent on the detection and characterization of transient species. nih.gov Reaction intermediates, which are typically short-lived and present in low concentrations, can be identified using a variety of spectroscopic techniques. libretexts.org These methods provide direct evidence for proposed mechanistic pathways and offer insights into the electronic and structural evolution of the reactants into products. nih.gov

A notable example is the visible-light-initiated cascade reaction of 2-isothiocyanatonaphthalenes with amines, which proceeds without an external photocatalyst. researchgate.net Mechanistic studies indicate the involvement of several key intermediates. chemrxiv.org The initial step involves the nucleophilic attack of an amine on the electrophilic carbon of the isothiocyanate group of this compound to form a thiourea (B124793) derivative. This thiourea can then form a complex with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chemrxiv.orgresearchgate.net

Under visible light irradiation, this thiourea-DBU complex is believed to form a photoexcited species. chemrxiv.orgresearchgate.net Subsequent single-electron oxidation of this excited intermediate by molecular oxygen leads to the formation of a sulfur radical cationic intermediate. chemrxiv.orgresearchgate.net The detection of such radical species can often be accomplished using techniques like Electron Spin Resonance (ESR) spectroscopy. nih.gov

The primary spectroscopic methods employed to detect and characterize these and other reaction intermediates are summarized in the table below. The choice of technique depends on the nature and lifetime of the intermediate. wikipedia.org For instance, fleeting intermediates with lifetimes in the millisecond range can be detected using specialized mass spectrometry setups, such as desorption electrospray ionization (DESI-MS). savemyexams.com

| Spectroscopic Technique | Type of Information Provided | Application to this compound Intermediates |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the chemical environment and connectivity of atomic nuclei (e.g., ¹H, ¹³C). organic-chemistry.org | Can be used to identify stable intermediates like thioureas formed in reactions with amines. Low-temperature NMR can help trap and characterize less stable species. organic-chemistry.org |

| Infrared (IR) Spectroscopy | Identifies functional groups based on their characteristic vibrational frequencies. nih.gov | Useful for monitoring the disappearance of the characteristic -N=C=S stretch of this compound and the appearance of new bands corresponding to intermediates like thioureas (C=S and N-H stretches). |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions, providing molecular weight information of intermediates. wikipedia.org | Can detect ionic intermediates, such as the proposed sulfur radical cation, and can be coupled with electrochemical methods (EC-MS) to identify transient species formed in redox reactions. savemyexams.com |

| UV-Visible (UV-Vis) Spectroscopy | Provides information about electronic transitions within a molecule. | Can detect the formation of photoexcited species and other intermediates that possess distinct chromophores, such as the electron-donor-acceptor (EDA) complexes formed between amines and oxygen. rsc.org |

| Electron Spin Resonance (ESR) | Specifically detects species with unpaired electrons, such as radicals. nih.gov | The primary method for the direct detection and characterization of radical intermediates, like the sulfur radical cation proposed in visible-light-promoted reactions. chemrxiv.org |

These spectroscopic tools are essential for constructing a complete picture of the reaction mechanism, allowing for the confirmation of proposed intermediates and the exclusion of alternative pathways. nih.gov

Stereochemical Analysis of Reaction Outcomes (e.g., Walden Inversion)

The stereochemical outcome of reactions involving this compound is a crucial aspect of its chemistry, particularly when new stereocenters are formed. The isothiocyanate group (-N=C=S) is an electrophilic center susceptible to nucleophilic addition. wikipedia.orgsavemyexams.com When an asymmetric nucleophile attacks the planar carbon of the isothiocyanate, or when the attack creates a new chiral center, the three-dimensional arrangement of the resulting product becomes significant. libretexts.org

Nucleophilic addition to the carbon-nitrogen double bond of the isothiocyanate group changes the hybridization of the carbon atom from sp² to sp³, resulting in a tetrahedral geometry. libretexts.org If the starting materials are achiral but the product is chiral, the reaction will typically produce a racemic mixture (a 50:50 mix of enantiomers) in an achiral environment. libretexts.org However, in the presence of a chiral catalyst or if one of the reactants is chiral, a stereoselective or stereospecific outcome is possible.

A key concept in stereochemistry is the Walden inversion, which describes the inversion of a chiral center during a chemical reaction. researchgate.netmdpi.com This phenomenon is a hallmark of the Sₙ2 reaction mechanism, where a nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of the stereochemical configuration. researchgate.netbeilstein-journals.org While a classic Walden inversion involves a tetrahedral carbon atom undergoing substitution, the principles of stereocontrol are broadly applicable. For instance, in the synthesis of chiral thioureas from this compound and a chiral amine, the stereochemistry of the product is dictated by the pre-existing stereocenter in the amine. The reaction itself proceeds with the addition of the amine to the isothiocyanate, and the resulting thiourea retains the stereochemical information from the chiral starting material. nih.govmdpi.com

The analysis of the stereochemical purity and configuration of the products is performed using various analytical techniques.

Methods for Stereochemical Analysis:

| Technique | Principle and Application |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers or diastereomers based on their differential interaction with a chiral stationary phase. This allows for the determination of enantiomeric excess (ee) or diastereomeric ratio (dr). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using chiral shift reagents or by converting enantiomers into diastereomers, NMR can distinguish between stereoisomers. 2D NMR techniques like COSY can help elucidate relative stereochemistry. researchgate.net |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. The isothiocyanate and thiourea groups are useful chromophores for stereochemical studies, and their CD spectra can provide valuable structural information about the stereochemistry of the molecule. rsc.org |

| X-ray Crystallography | Provides the absolute three-dimensional structure of a crystalline solid, unambiguously determining its stereochemistry. |

While no specific examples of Walden inversion directly on the naphthalene backbone initiated by the isothiocyanate group are prominently documented, the synthesis of optically active compounds using this compound is a field of significant interest, particularly in medicinal chemistry and asymmetric organocatalysis where chiral thioureas are widely used. nih.govmdpi.com The stereochemical outcome in such syntheses is a direct consequence of the chirality of the reactants and reagents employed.

Advanced Applications of 2 Isothiocyanatonaphthalene in Functional Molecular Systems

Chemosensor Design and Development

The development of chemosensors, particularly those that signal the presence of an analyte through changes in fluorescence, is a vibrant area of chemical research. These molecular tools are designed to selectively bind to a target species, such as a biothiol or a metal ion, and in doing so, modulate the photophysical properties of a tethered fluorophore. The isothiocyanate group is a well-known reactive moiety, often utilized for its ability to form thiourea (B124793) linkages with primary amines. This reactivity has been explored in various contexts, but its specific integration into fluorescent sensing platforms based on a naphthalene (B1677914) scaffold is not well-documented in publicly accessible scientific literature.

Fluorescent Chemosensors for Biothiol Detection

Biothiols, including glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for maintaining redox homeostasis within biological systems. The development of probes to detect and quantify these species is of significant interest for understanding and diagnosing various diseases. Typically, fluorescent probes for biothiols operate via mechanisms such as Michael addition, cleavage of a recognition group by the thiol, or cyclization reactions.

Currently, there is a lack of specific research detailing the sensing mechanisms of 2-isothiocyanatonaphthalene-based probes for GSH, Cys, and Hcy. While the isothiocyanate group can react with the amine functionality present in these biothiols, the design of a selective fluorescent response based on this interaction with a 2-naphthalene backbone has not been a focus of published research. The development of such a sensor would require careful molecular engineering to translate the binding event into a discernible optical signal, a challenge that has been addressed with other fluorophores but not extensively with this compound.

Given the absence of developed this compound-based chemosensors for biothiols, there are no reported applications of such probes in cellular imaging or diagnostic methodologies. The potential for such applications exists, should a viable sensor be developed. A naphthalene-based fluorophore could offer advantageous photophysical properties, such as a large Stokes shift and good quantum yield, which are desirable for biological imaging.

Fluorescent Chemosensors for Metal Ion Recognition

The detection of metal ions is critical for monitoring environmental contamination and understanding their roles in biological processes. Fluorescent chemosensors for metal ions typically consist of a metal-binding unit (a ligand) connected to a fluorophore.

The isothiocyanate group itself is not a primary chelating group for most metal ions. Therefore, for this compound to be used in a metal ion sensor, it would likely serve as a reactive handle to attach a more suitable ligand or as a modulating part of a larger conjugated system. There is a lack of specific literature on the design principles for ligands that incorporate the this compound moiety for the purpose of selective metal ion binding.

Strategies to enhance the sensitivity and selectivity of fluorescent probes are a cornerstone of sensor design. These can include modifying the electronic properties of the fluorophore, optimizing the geometry of the binding pocket, and utilizing mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). However, without foundational research on this compound-based sensors, there are no specific examples or data on the enhancement of their sensitivity and selectivity profiles.

Near-Infrared (NIR-II) Organic Fluorescent Probe Development for Bioimaging

Fluorescence imaging in the second near-infrared window (NIR-II, 1000-1700 nm) offers significant advantages for deep-tissue in vivo imaging, including reduced photon scattering and minimal tissue autofluorescence. nih.govthno.org This leads to higher spatial resolution and greater penetration depth compared to traditional visible and NIR-I (700-900 nm) imaging. nih.govthno.org While inorganic nanomaterials have been used for NIR-II imaging, organic fluorescent probes are gaining traction due to their tunable optical properties, good biocompatibility, and ease of processing. nih.gov

The development of novel organic dyes for NIR-II imaging is an active area of research. mdpi.com For instance, innovative flavylium (B80283) polymethine dyes with emission peaks beyond 1000 nm have been created by extending the heterocycle conjugation and adding electron-donating groups. thno.org These dyes exhibit high quantum yields and absorption coefficients, making them promising for various bioimaging applications. thno.org

Although direct applications of this compound in NIR-II probes are not extensively documented in the provided results, the isothiocyanate group is a well-known reactive handle for attaching molecules to biomolecules. This suggests the potential for incorporating this compound into larger NIR-II fluorophore structures to facilitate targeted bioimaging. The principle involves designing probes that can be activated by specific cellular processes, such as endocytosis, leading to high-contrast imaging in vivo. rsc.org

Functionalization Reagents in Biochemical Research

The reactivity of the isothiocyanate group makes this compound a useful reagent for modifying and labeling biomolecules.

Applications in Protein and Biomolecule Labeling

The isothiocyanate group readily reacts with primary amino groups found in proteins (e.g., the N-terminus or the side chain of lysine (B10760008) residues) to form stable thiourea linkages. This reaction is a cornerstone of protein labeling. eurogentec.com While fluorescein (B123965) isothiocyanate (FITC) is a classic example of a fluorescent labeling reagent, the same principle applies to other isothiocyanates, including this compound. eurogentec.com By attaching a naphthalene-based moiety to a protein, researchers can introduce a fluorescent or otherwise detectable tag.

The process typically involves dissolving the protein in a suitable buffer (pH 7.2-7.5) and then adding the isothiocyanate derivative. eurogentec.com The resulting labeled protein can then be purified and used in a variety of applications, such as fluorescence microscopy, immunoassays, and flow cytometry. The naphthalene group itself can serve as a fluorescent reporter, or it can be further modified to alter its properties.

Genetically encoded technologies, such as the SNAP-tag system, offer more specific protein labeling. nih.gov In this approach, a protein of interest is fused to the SNAP-tag protein, which can then be specifically and covalently labeled with a synthetic probe, such as an O6-benzylguanine (BG) derivative. nih.gov Naphthalimide-BG derivatives have been synthesized for this purpose, demonstrating high labeling efficiency and specificity for subcellular proteins. nih.gov These labeled proteins exhibit high two-photon absorption cross-sections, making them suitable for advanced imaging techniques. nih.gov

Exploration in Materials Science

The rigid structure of the naphthalene group in this compound derivatives makes them attractive candidates for the development of advanced materials with unique optical and electronic properties.

Development of Derivatives with Tunable Optical Properties

The optical properties of organic molecules can be fine-tuned by modifying their chemical structure. For example, the synthesis of chalcone (B49325) derivatives incorporating a naphthalene moiety has been explored for their nonlinear optical (NLO) properties. analis.com.my These D-π-A (donor-π-acceptor) systems exhibit excellent NLO responses due to the delocalization of electrons across the conjugated system. analis.com.my

Similarly, the optical properties of pyrrole (B145914) derivatives have been enhanced for applications like color filters in image sensors. mdpi.com By synthesizing novel blue pyrrole derivatives, researchers have achieved higher molar extinction coefficients and improved thermal stability compared to commercially available dyes. mdpi.com The strategic incorporation of different functional groups allows for the precise tuning of absorption and emission wavelengths.

Studies on Mesomorphic Properties of Naphthyl Isothiocyanate Derivatives

Liquid crystals (LCs) are a state of matter with properties intermediate between those of conventional liquids and solid crystals. infn.it The rod-like shape of many organic molecules, including derivatives of this compound, allows them to exhibit mesomorphic (liquid crystalline) behavior. iipseries.org

Research has shown that incorporating a naphthalene group into isothiocyanate-containing molecules can lead to materials with high birefringence (a large difference in refractive indices for light of different polarizations). researchgate.netresearchgate.net This property is highly desirable for applications in displays and photonics. researchgate.nettandfonline.com For example, isothiocyanatotolanes containing a naphthalene ring exhibit higher clearing points (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase) compared to their phenyl analogues. researchgate.net

The introduction of fluorine substituents and the variation of alkyl chain lengths in these molecules allow for the fine-tuning of their mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. researchgate.netresearchgate.netacu.edu.in These isothiocyanate liquid crystals with a naphthyl group are promising materials for fast-response liquid crystal devices, particularly those operating at high temperatures. researchgate.net

| Compound/Derivative Family | Key Property/Application | Research Finding |

| Naphthyl Isothiocyanates | Mesomorphic Properties | Incorporation of a naphthyl unit increases the clearing point compared to phenyl analogues. researchgate.net |

| Fluorine-substituted Naphthyl Isothiocyanates | Electro-optical Properties | Exhibit high birefringence (Δn > 0.40) and are suitable for fast-response LC devices at high temperatures. researchgate.net |

| Isothiocyanatotolanes | Mesomorphic Properties | Can form broad-range nematic mixtures with high birefringence and moderate viscosities. researchgate.net |

| Naphthalimide-BG Derivatives | Protein Labeling | Show high labeling efficiency with SNAP-tag and high two-photon absorption cross-sections for bioimaging. nih.gov |

| Naphthyl-ethynyl-chalcone Derivatives | Nonlinear Optical Properties | Designed as D-π-A systems with potential for NLO applications. analis.com.my |

Biological Activities and Medicinal Chemistry Research on 2 Isothiocyanatonaphthalene Derivatives

Investigations into Antimicrobial and Anti-infective Potency

The naphthalene (B1677914) moiety is a well-established scaffold in the development of antimicrobial agents, with several approved drugs like nafcillin and terbinafine based on this structure. mdpi.comrasayanjournal.co.in The isothiocyanate group (-NCS) is also known for its antimicrobial properties. nih.gov The combination of these two in naphthalene isothiocyanate derivatives has been a subject of study for potential anti-infective applications.

A study investigating the antifungal activity of various isothiocyanate derivatives of polycondensed aromatic hydrocarbons found that compounds derived from naphthalene exhibited notable antifungal effects. nih.gov While many derivatives of larger aromatic systems were inactive, likely due to poor solubility and inability to penetrate fungal cells, the naphthalene isothiocyanates demonstrated activity. nih.gov

More broadly, synthetic derivatives of naphthalene have shown significant antimicrobial properties against a wide range of human pathogens. rasayanjournal.co.inresearchgate.net For instance, recently developed dihydroxynaphthalene-derivative bis-quaternary ammonium compounds (bis-QACs) have demonstrated potent bactericidal action against highly virulent ESKAPE pathogens, which are a leading cause of hospital-acquired infections. mdpi.com These findings underscore the potential of the naphthalene core in designing new antimicrobial agents, a promise that extends to its isothiocyanate derivatives. mdpi.comrasayanjournal.co.in

Research on Anticancer and Antitumor Properties

Isothiocyanates (ITCs) are widely recognized for their anticancer and chemopreventive properties, largely attributed to their presence in cruciferous vegetables. nih.govfrontiersin.org These compounds exert their antitumor effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), modulation of signaling pathways related to cell proliferation and metastasis, and cell cycle arrest. nih.govnih.gov

| Compound | Cancer Cell Line | IC50 (µg/mL) | Source |

|---|---|---|---|

| 4-Methoxyphenylisothiocyanate | HepG2 (Liver Cancer) | 25.9 | bibliomed.org |

| 4-Methoxyphenylisothiocyanate | MCF-7 (Breast Cancer) | 12.3 | bibliomed.org |

| Methylisothiocyanate | HepG2 (Liver Cancer) | 40 | bibliomed.org |

| Methylisothiocyanate | MCF-7 (Breast Cancer) | 20 | bibliomed.org |

| 1,2-Dichloro-4-isocyanatobenzene | MCF-7 (Breast Cancer) | 5.3 | bibliomed.org |

The anticancer efficacy of ITCs like Benzyl isothiocyanate (BITC) involves the modulation of various signaling pathways that control apoptosis, cell proliferation, and metastasis. nih.gov Given these precedents, 2-isothiocyanatonaphthalene derivatives are considered promising candidates for further anticancer drug development.

Studies on Anti-inflammatory and Neuroprotective Effects

Isothiocyanates have demonstrated significant anti-inflammatory and neuroprotective properties in numerous studies. core.ac.uknih.gov A primary mechanism for these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and cytoprotective genes. core.ac.uknih.govresearchgate.net By activating the Nrf2/antioxidant response element (ARE) pathway, ITCs can counteract oxidative stress and inflammation, which are key pathological factors in neurodegenerative diseases. nih.govresearchgate.net

As liposoluble molecules, ITCs have the potential to cross the blood-brain barrier, enabling them to exert neuroprotective effects directly within the central nervous system. mdpi.com Studies on various ITCs have shown they can protect against neurotoxicity and reduce neuroinflammation in experimental models. mdpi.comfrontiersin.org For example, phenethyl isothiocyanate (PEITC) and sulforaphane have been shown to counteract the production of reactive oxygen species (ROS) and inhibit the expression of matrix metalloproteinases (MMPs), which are involved in neuroinflammatory processes. core.ac.uk

While research has focused on ITCs derived from dietary sources, the fundamental anti-inflammatory and neuroprotective mechanisms associated with the isothiocyanate group are expected to be present in naphthalene derivatives as well. rasayanjournal.co.incore.ac.uk Synthetic naphthalene derivatives have also been independently evaluated and reported as effective anti-inflammatory agents. rasayanjournal.co.inresearchgate.net

Enzyme Inhibition Profile Assessments (e.g., HIV-1 Protease)

The naphthalene scaffold has been successfully utilized in the design of potent enzyme inhibitors, particularly against targets relevant to HIV/AIDS. researchgate.netacs.org Several studies have focused on naphthalene derivatives as inhibitors of HIV-1 protease and reverse transcriptase (RT).

One area of research involves naphthalene-based "molecular tongs," which are designed to inhibit the dimerization of HIV-1 protease, a crucial step for its enzymatic activity. researchgate.net By introducing polar groups onto the naphthalene scaffold, researchers have been able to maintain this anti-dimerization activity while improving the compound's water solubility. researchgate.net

Naphthalenesulfonic acid derivatives have also been extensively studied. A dipalmitoylated derivative of 2,7-naphthalenedisulfonic acid emerged as a potent inhibitor of both HIV-1 and HIV-2 reverse transcriptase, with IC50 values of 2.42 µM and 0.86 µM, respectively. nih.gov Another compound, a bis naphthalenedisulfonic acid, demonstrated significant suppression of HIV-1 antigen expression and syncytia formation in cell-based assays, indicating its potential as an anti-HIV agent. nih.gov These findings highlight the versatility of the naphthalene structure in creating targeted enzyme inhibitors.

| Compound Class | Target Enzyme | Key Findings | Source |

|---|---|---|---|

| Naphthalene-based molecular tongs | HIV-1 Protease (Dimerization) | Inhibit dimerization of wild-type and mutated protease. | researchgate.net |

| Dipalmitoylated 2,7-naphthalenedisulfonic acid | HIV-1 Reverse Transcriptase | IC50 = 2.42 µM | nih.gov |

| Dipalmitoylated 2,7-naphthalenedisulfonic acid | HIV-2 Reverse Transcriptase | IC50 = 0.86 µM | nih.gov |

| Bis naphthalenedisulfonic acid | HIV-1 Replication | 94-95% suppression of p24 and p17 antigen expression. | nih.gov |

Receptor Affinity Ligand Development (e.g., Cannabinoid Receptors)

The development of ligands that selectively target specific receptors is a cornerstone of modern drug discovery. The naphthalene structure has been explored as a scaffold for developing ligands for cannabinoid receptors (CB1 and CB2), which are key components of the endocannabinoid system involved in regulating various physiological processes.

Recent research has identified naphthalene derivatives as promising scaffolds for selective CB2 receptor ligands. rsc.org The CB2 receptor is primarily located in immune cells and is a target for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. One study synthesized a series of naphthalene derivatives with extended side chains and evaluated their binding affinity for both cannabinoid receptors. rsc.org

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) | Source |

|---|---|---|---|---|

| Compound 6a (Naphthalene derivative) | >10000 | 180 | >55 | rsc.org |

The results indicated that specific naphthalene derivatives could achieve submicromolar binding affinity with relatively high selectivity for the CB2 receptor. rsc.org Another study investigated Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (SAB378), a peripherally restricted agonist for both CB1 and CB2 receptors, demonstrating its ability to modulate gastrointestinal motility by acting on these peripheral receptors. nih.gov These studies validate the use of the naphthalene scaffold as a template for designing novel cannabinoid receptor modulators. rsc.orgnih.gov

In silico Drug Design and Biological Evaluation Methodologies

Computer-aided drug design (CADD), or in silico design, has become an indispensable tool in medicinal chemistry for accelerating the discovery and optimization of new therapeutic agents. nih.gov These computational methods are widely applied to both isothiocyanate and naphthalene derivatives to predict their biological activities, pharmacokinetic properties, and interactions with target proteins. nih.govijpsjournal.com

Common in silico techniques include molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, and molecular dynamics (MD) simulations, which analyze the physical movements of atoms and molecules over time. nih.govnih.gov For instance, molecular docking and MD simulations have been used to study the interactions between novel isothiocyanate derivatives and the active site of cyclooxygenase (COX) enzymes, identifying key amino acids crucial for binding. nih.govrsc.org

Pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), are also predicted using computational tools to evaluate the drug-likeness of new compounds. nih.govijpsjournal.com For naphthalene derivatives, in silico techniques have been used to evaluate ADME properties, predict biological activities such as anticancer potential, and assess binding affinity to various biological targets. ijpsjournal.com These computational approaches allow for the rational design of new derivatives and help prioritize which compounds should be synthesized and subjected to further in vitro and in vivo biological evaluation. nih.govijpsjournal.com

Molecular Docking and Ligand-Protein Interaction Analysis

Currently, there is a lack of specific molecular docking and ligand-protein interaction studies published in peer-reviewed journals that focus on derivatives of this compound. While research on other isothiocyanates has shown promise in targeting enzymes like cyclooxygenase (COX), this has not been explicitly extended to the this compound scaffold.

For instance, a study on a series of novel isothiocyanate derivatives designed as H₂S-donating non-steroidal anti-inflammatory drugs (NSAIDs) investigated their interaction with COX-1 and COX-2 enzymes. In that study, compounds were docked into the active sites of these enzymes to predict their binding affinities and interaction modes. The research highlighted key amino acid residues, such as Tyr385, Trp387, Phe518, Val523, and Ser530, as crucial for the interaction between their lead compound and COX-2. However, the core structures of the studied compounds were not explicitly identified as being derived from this compound.

Similarly, research on other naphthalene-containing compounds, such as napthyl N-acyl hydrazone derivatives, has involved molecular docking studies against COX-II. These studies have been successful in identifying potential anti-inflammatory agents. Nevertheless, this research does not include the isothiocyanate functional group attached to the naphthalene core and therefore falls outside the direct scope of this compound derivatives.

Without specific studies on this compound derivatives, it is not possible to provide data on their docking scores, binding energies, or the specific amino acid residues they interact with within various protein targets.

Pharmacokinetic Profile Prediction (e.g., ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to assess the drug-likeness of a compound. However, much like the lack of molecular docking data, there is no specific, publicly available research detailing the predicted pharmacokinetic profiles of this compound derivatives.

In the aforementioned study on novel isothiocyanate derivatives, the researchers did perform in silico ADME predictions for their synthesized compounds. They utilized software to evaluate physicochemical properties and assess compliance with criteria such as Lipinski's rule of five. Their findings indicated that the studied compounds possessed drug-like properties. Again, the absence of a clear link between these compounds and a this compound core structure means this data cannot be attributed to the subject of this article.

General ADME prediction studies on other classes of compounds, including some naphthalene derivatives, have been conducted and show good oral absorption and bioavailability. However, the specific pharmacokinetic parameters for this compound derivatives remain uninvestigated in the available literature.

Q & A

What experimental design considerations are critical for optimizing the synthesis of 2-isothiocyanatonaphthalene?

Basic Research Focus

The synthesis of this compound requires careful control of steric hindrance and electronic effects. Evidence from condensed pyrimidine synthesis shows that electron-withdrawing groups on aromatic substrates improve reaction yields (65–78%), while steric hindrance (e.g., bulky substituents) may still permit moderate yields (70%) . Key methodological steps include:

- Substrate selection : Prioritize naphthalene derivatives with electron-withdrawing groups to enhance electrophilic substitution.

- Reaction monitoring : Use HPLC or GC-MS to track intermediate formation and ensure complete thiocyanate incorporation.

- Purification : Column chromatography with silica gel or reverse-phase HPLC is recommended to isolate high-purity products.

How can researchers resolve contradictions in toxicological data for this compound across studies?

Advanced Research Focus

Conflicting toxicological data often arise from variability in experimental conditions or risk-of-bias factors. A systematic approach includes:

- Risk-of-bias assessment : Apply standardized questionnaires (e.g., Table C-6/C-7 from Toxicological Profile reports) to evaluate randomization, dose reporting, and outcome transparency .

- Confidence rating : Categorize studies as High/Moderate/Low confidence based on adherence to reporting standards (e.g., dose randomization, allocation concealment) .

- Meta-analysis : Pool data from high-confidence studies while excluding outliers with unverified methodologies .

What analytical methods are most reliable for quantifying this compound in biological matrices?

Basic Research Focus

Accurate quantification requires methods validated for sensitivity and specificity:

- Chromatography : LC-UV or LC-MS/MS with C18 columns and gradient elution (e.g., acetonitrile/water) to separate thiocyanate derivatives from matrix interferences.

- Calibration standards : Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Detection limits : Ensure limits of detection (LOD) ≤ 1 ppm, as mandated for environmental toxicants in NIST protocols .

What mechanistic studies are needed to clarify the metabolic pathways of this compound?

Advanced Research Focus

Current gaps include cytochrome P450 interactions and glutathione conjugation kinetics. Methodological priorities:

- In vitro models : Use hepatic microsomes or recombinant CYP enzymes to identify primary metabolites .

- Isotope tracing : Employ ¹⁴C-labeled this compound to track metabolic fate in rodent models.

- Knockout studies : Evaluate toxicity in GST-deficient models to assess detoxification reliance on glutathione pathways .

How should researchers prioritize substance-specific data needs for this compound?

Advanced Research Focus

Per ATSDR/NTP/EPA guidelines, prioritize studies that reduce human health assessment uncertainties :

Dose-response relationships : Conduct subchronic exposure studies in multiple species (e.g., rats, zebrafish).

Biomarker validation : Identify urinary or serum metabolites correlating with exposure levels.

Cross-species extrapolation : Compare metabolic rates in human hepatocytes vs. animal models.

What strategies ensure reproducibility in this compound experiments?

Basic Research Focus

Reproducibility hinges on transparent methodology:

- Detailed protocols : Document reaction conditions (solvent, temperature, catalysts) and purity criteria (≥95% by NMR) .

- Data sharing : Deposit raw chromatograms, spectra, and toxicity datasets in public repositories (e.g., NIST Chemistry WebBook ).

- Negative controls : Include solvent-only and substrate-free controls to validate assay specificity .

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Focus

Density functional theory (DFT) and molecular docking offer insights:

- Electrophilicity indices : Calculate Fukui indices to predict nucleophilic attack sites on the naphthalene ring.

- Solvent effects : Simulate reaction trajectories in polar aprotic solvents (e.g., DMF) to optimize transition states.

- Toxicity prediction : Use QSAR models to forecast metabolite toxicity based on electronic parameters .

What ethical and reporting standards apply to this compound research?

Basic Research Focus

Adhere to ICMJE and toxicology guidelines:

- Chemical safety : Disclose handling precautions (e.g., PPE, ventilation) for thiocyanate derivatives .

- Data transparency : Publish full experimental details (e.g., reagent lot numbers, instrument settings) in supplementary materials .

- Conflict of interest : Declare funding sources or institutional biases affecting study design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.